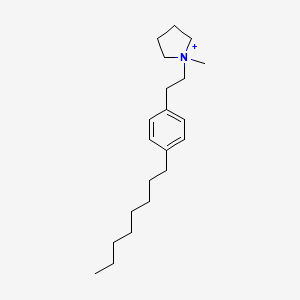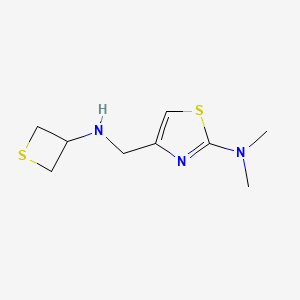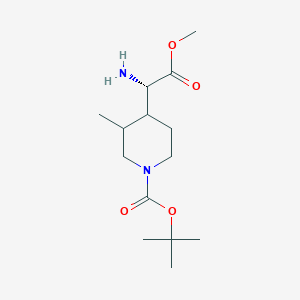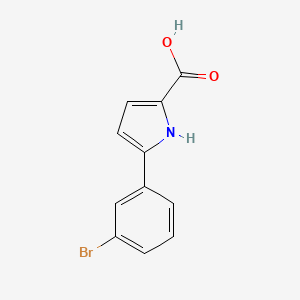
(3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine is a chemical compound with the molecular formula C9H10N4. It features a triazole ring attached to a phenyl group, which is further connected to a methanamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, amines, and other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
(3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
(1-Phenyl-1H-1,2,3-triazol-4-yl)methanamine: This compound has a similar structure but differs in the position of the triazole ring attachment.
(4-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine: Another isomer with the triazole ring attached at a different position on the phenyl ring.
Uniqueness: (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in “click chemistry” reactions makes it a valuable tool in synthetic chemistry and materials science .
Eigenschaften
Molekularformel |
C9H10N4 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
[3-(triazol-1-yl)phenyl]methanamine |
InChI |
InChI=1S/C9H10N4/c10-7-8-2-1-3-9(6-8)13-5-4-11-12-13/h1-6H,7,10H2 |
InChI-Schlüssel |
UOOSRLZFDDWXBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=CN=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


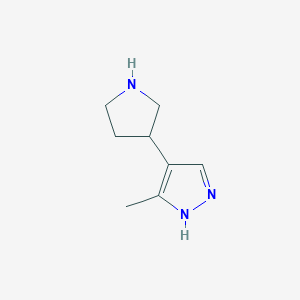
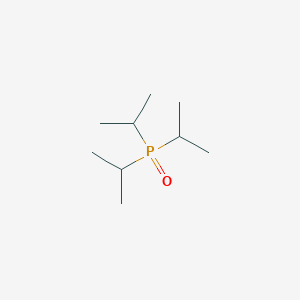
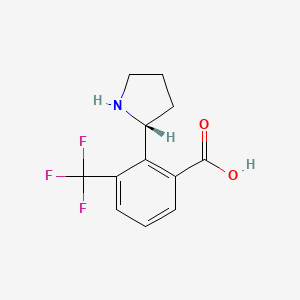
![6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13327372.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13327379.png)
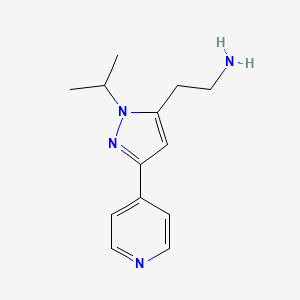
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13327393.png)
